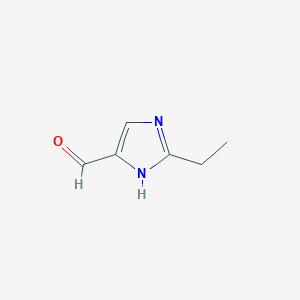
2-éthyl-1H-imidazole-5-carbaldéhyde
Vue d'ensemble
Description
“2-ethyl-1H-imidazole-5-carbaldehyde” is a chemical compound with the CAS Number: 83902-00-5 . It has a molecular weight of 124.14 . The IUPAC name for this compound is 2-ethyl-1H-imidazole-5-carbaldehyde . The compound is usually in powder form .
Molecular Structure Analysis
The InChI code for 2-ethyl-1H-imidazole-5-carbaldehyde is 1S/C6H8N2O/c1-2-6-7-3-5 (4-9)8-6/h3-4H,2H2,1H3, (H,7,8) . This code provides a standard way to encode the compound’s molecular structure.
Physical and Chemical Properties Analysis
2-ethyl-1H-imidazole-5-carbaldehyde is a powder that is stored at room temperature . It has a molecular weight of 124.14 .
Applications De Recherche Scientifique
Applications pharmaceutiques
Les dérivés de l'imidazole, tels que le 2-éthyl-1H-imidazole-5-carbaldéhyde, ont été trouvés pour présenter un large éventail d'activités biologiques. Ils montrent un potentiel en tant qu'agents antibactériens, antimycobactériens, anti-inflammatoires, antitumoraux, antidiabétiques, antiallergiques, antipyrétiques, antiviraux, antioxydants, anti-amibiens, antihelminthiques, antifongiques et ulcérogènes . Cela les rend précieux dans le développement de nouveaux médicaments.
Potentiel antioxydant
Certains dérivés de l'imidazole ont montré un bon potentiel de piégeage, comparable à l'acide ascorbique . Cela suggère que le this compound pourrait être exploré pour ses propriétés antioxydantes.
Synthèse de molécules fonctionnelles
Les imidazoles sont des composants clés dans la synthèse de molécules fonctionnelles utilisées dans une variété d'applications quotidiennes . La synthèse régiosélectives d'imidazoles substitués, comme le this compound, est d'une importance stratégique en raison de leur large éventail d'applications .
Applications dans les colorants pour cellules solaires et autres applications optiques
Les imidazoles sont déployés dans la recherche émergente sur les colorants pour cellules solaires et autres applications optiques . Les propriétés uniques des imidazoles les rendent adaptés à ces applications.
Applications dans les matériaux fonctionnels
Les imidazoles sont également utilisés dans le développement de matériaux fonctionnels . Leur structure chimique et leurs propriétés uniques les rendent précieux dans ce domaine.
Applications en catalyse
Les imidazoles ont trouvé une utilisation en catalyse . Leur capacité à agir à la fois comme donneurs et comme accepteurs d'électrons les rend utiles dans une variété de procédés catalytiques.
Synthèse de colorants de type donneur-Π-accepteur (D-Π-A)
Le 4-imidazolecarboxaldéhyde, un composé similaire au this compound, a été utilisé dans la synthèse de nouveaux colorants de type donneur-Π-accepteur (D-Π-A) . Il est possible que le this compound puisse être utilisé de manière similaire.
Fabrication de chémiocapteurs colorimétriques
Le 4-imidazolecarboxaldéhyde a été utilisé dans la fabrication de chémiocapteurs colorimétriques . Compte tenu de la similitude structurale, le this compound pourrait potentiellement être utilisé dans des applications similaires.
Safety and Hazards
Mécanisme D'action
are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Analyse Biochimique
Biochemical Properties
2-Ethyl-1H-imidazole-5-carbaldehyde plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The aldehyde group in 2-ethyl-1H-imidazole-5-carbaldehyde can form Schiff bases with amino groups in proteins, leading to the formation of imine derivatives. These interactions can influence the activity of enzymes and proteins, thereby affecting various biochemical pathways .
Cellular Effects
2-Ethyl-1H-imidazole-5-carbaldehyde has significant effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways .
Molecular Mechanism
The molecular mechanism of 2-ethyl-1H-imidazole-5-carbaldehyde involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain oxidoreductases by forming covalent bonds with the active site residues. This inhibition can result in changes in the levels of reactive oxygen species (ROS) and other metabolites. Additionally, 2-ethyl-1H-imidazole-5-carbaldehyde can influence gene expression by modulating the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-ethyl-1H-imidazole-5-carbaldehyde can change over time. The compound is relatively stable under inert atmosphere and low temperatures (2-8°C). It can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 2-ethyl-1H-imidazole-5-carbaldehyde vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, it can lead to toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound exhibits beneficial effects at low doses but becomes toxic at higher concentrations .
Metabolic Pathways
2-Ethyl-1H-imidazole-5-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing the flux of metabolites through different pathways. The compound can also affect the levels of key metabolites, such as NADH and ATP, by modulating the activity of metabolic enzymes. These interactions can have significant effects on cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 2-ethyl-1H-imidazole-5-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by facilitated diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within different cellular compartments .
Subcellular Localization
2-Ethyl-1H-imidazole-5-carbaldehyde is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications. For instance, the presence of specific amino acid sequences can direct the compound to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration. These interactions can have significant effects on the compound’s activity and function within different subcellular compartments .
Propriétés
IUPAC Name |
2-ethyl-1H-imidazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-6-7-3-5(4-9)8-6/h3-4H,2H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWHYVOBYWYFHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372050 | |
| Record name | 2-ethyl-1H-imidazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83902-00-5 | |
| Record name | 2-ethyl-1H-imidazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-1H-imidazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


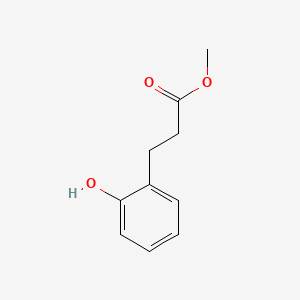

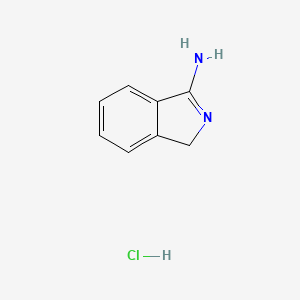

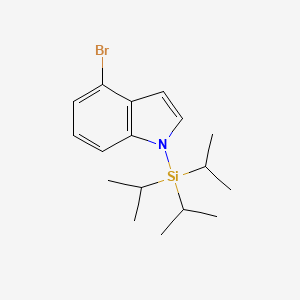
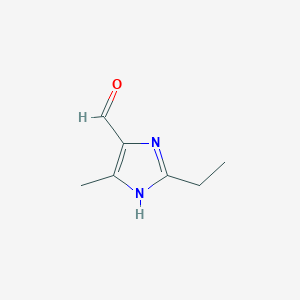


![4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1585772.png)





